4-(2-Phenylethyl)phenyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylethyl)phenyl 4-butoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound features a benzene ring substituted with a phenylethyl group and a butoxybenzoate ester group. Aromatic esters are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)phenyl 4-butoxybenzoate typically involves the esterification of 4-(2-Phenylethyl)phenol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethyl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
4-(2-Phenylethyl)phenyl 4-butoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its aromatic ester structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenylethyl)phenol: Lacks the butoxybenzoate ester group.
4-Butoxybenzoic acid: Lacks the phenylethyl-substituted benzene ring.
4-(2-Phenylethyl)benzoic acid: Contains a carboxylic acid group instead of the ester group.
Uniqueness
4-(2-Phenylethyl)phenyl 4-butoxybenzoate is unique due to its combination of a phenylethyl-substituted benzene ring and a butoxybenzoate ester group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
111916-19-9 |
---|---|
Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[4-(2-phenylethyl)phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C25H26O3/c1-2-3-19-27-23-17-13-22(14-18-23)25(26)28-24-15-11-21(12-16-24)10-9-20-7-5-4-6-8-20/h4-8,11-18H,2-3,9-10,19H2,1H3 |
InChI Key |
DLQPEXKYCDNQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.